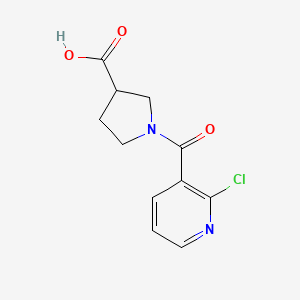

1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid

CAS No.: 1571803-16-1

Cat. No.: VC3109568

Molecular Formula: C11H11ClN2O3

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1571803-16-1 |

|---|---|

| Molecular Formula | C11H11ClN2O3 |

| Molecular Weight | 254.67 g/mol |

| IUPAC Name | 1-(2-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H11ClN2O3/c12-9-8(2-1-4-13-9)10(15)14-5-3-7(6-14)11(16)17/h1-2,4,7H,3,5-6H2,(H,16,17) |

| Standard InChI Key | ZONNKNYUWLRVSG-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C(=O)O)C(=O)C2=C(N=CC=C2)Cl |

| Canonical SMILES | C1CN(CC1C(=O)O)C(=O)C2=C(N=CC=C2)Cl |

Introduction

Chemical Structure and Properties

1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid (CAS: 1571803-16-1) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClN₂O₃ |

| Molecular Weight | 254.66 g/mol |

| Standard Purity | 98% |

| Structural Components | Pyrrolidine ring, 2-chloronicotinoyl group, carboxylic acid |

| IUPAC Name | 1-(2-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid |

The compound contains a pyrrolidine ring with a carboxylic acid substituent at position 3 and a 2-chloronicotinoyl group attached to the nitrogen atom of the pyrrolidine. This structure combines the conformational constraints of the pyrrolidine ring with the unique electronic properties of the 2-chloropyridine moiety, creating a compound with distinct chemical reactivity and potential biological interactions .

Structural Characteristics

The structure of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid can be analyzed by examining its key functional groups:

Pyrrolidine Core

The pyrrolidine ring provides a rigid, saturated nitrogen-containing heterocycle that serves as the central scaffold of the molecule. This five-membered ring contributes to the compound's three-dimensional structure and influences its binding characteristics in biological systems. The pyrrolidine core resembles that of proline, an amino acid known for its unique conformational properties in peptides and proteins .

2-Chloronicotinoyl Group

The 2-chloronicotinoyl moiety attached to the pyrrolidine nitrogen provides several key features:

-

The pyridine ring offers potential for π-stacking interactions

-

The chlorine substituent at position 2 creates an electron-withdrawing effect

-

The carbonyl group serves as both a hydrogen bond acceptor and a conformational constraint

Carboxylic Acid Functionality

The carboxylic acid group at position 3 of the pyrrolidine ring provides:

-

Acidic properties with a pKa likely in the range of 3-4

-

Potential for salt formation and improved water solubility

-

A site for further derivatization through esterification or amide formation

| Reagents | Conditions | Expected Yield |

|---|---|---|

| 2-Chloronicotinoyl chloride, pyrrolidine-3-carboxylic acid, triethylamine | CH₂Cl₂, 0-25°C, 2-3h | 70-80% |

| 2-Chloronicotinoyl chloride, pyrrolidine-3-carboxylic acid, pyridine | Acetonitrile, 20-45°C, 16h | 75-85% |

| 2-Chloronicotinoyl chloride, pyrrolidine-3-carboxylic acid, K₂CO₃ | Dichloromethane/water, 0-20°C, 2h | 65-75% |

The choice of base and solvent significantly impacts the reaction efficiency and product purity .

Alternative Approach via Protected Intermediates

An alternative synthesis route might involve:

-

N-Boc protection of pyrrolidine-3-carboxylic acid

-

Acylation with 2-chloronicotinoyl chloride

-

Deprotection of the Boc group under acidic conditions

This approach might be advantageous when selective N-acylation is challenging .

Spectroscopic Characterization

The identification and structural confirmation of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid can be achieved through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structural features and comparison with related compounds, the expected ¹H NMR signals would include:

-

Multiplets at δ 1.8-2.2 ppm (pyrrolidine CH₂ protons)

-

Multiplets at δ 3.3-3.8 ppm (pyrrolidine CH₂ adjacent to nitrogen)

-

A multiplet at δ 2.8-3.1 ppm (CH at position 3 of pyrrolidine)

-

Aromatic protons from the pyridine ring at δ 7.4-8.6 ppm

Mass Spectrometry

Expected mass spectrometric features would include:

-

Molecular ion peak at m/z 254.66 [M+H]⁺

-

Fragment ions corresponding to the loss of CO₂ (m/z 210)

-

Chlorine isotope pattern showing characteristic M and M+2 peaks in a ratio of approximately 3:1

Chemical Reactivity and Derivatization

The functional groups present in 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid provide multiple sites for chemical modification:

Carboxylic Acid Transformations

The carboxylic acid moiety can undergo various reactions:

-

Esterification to produce corresponding esters

-

Amide formation to generate peptide-like derivatives

-

Reduction to produce alcohol derivatives

Modifications of the 2-Chloropyridine Moiety

The chlorine substituent on the pyridine ring serves as a handle for further transformations:

-

Nucleophilic aromatic substitution reactions

-

Cross-coupling reactions (Suzuki, Negishi, etc.)

Structural Comparisons with Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid:

These comparisons highlight how subtle structural modifications can significantly impact the chemical properties and biological activities of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume